molecular formula C21H20BrClN2OS B299959 N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide

N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide

Cat. No. B299959
M. Wt: 463.8 g/mol
InChI Key: CCSJJVIYKZMEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide, commonly known as BCTB, is a novel small molecule that has gained significant attention in the scientific community due to its diverse range of applications. BCTB is a member of the thiazole family and is known for its unique pharmacological properties. In

Mechanism of Action

The mechanism of action of BCTB involves the inhibition of the TRPM8 ion channel. TRPM8 is involved in the regulation of pain and temperature sensation and is expressed in a variety of tissues, including the nervous system, prostate, and bladder. BCTB has been found to inhibit the activity of TRPM8 by binding to a specific site on the channel, leading to a decrease in calcium influx and subsequent inhibition of pain and temperature sensation.
Biochemical and Physiological Effects:
BCTB has been found to have a variety of biochemical and physiological effects. BCTB has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, leading to a decrease in inflammation. BCTB has also been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells. Additionally, BCTB has been found to have analgesic properties and has been shown to inhibit pain and temperature sensation.

Advantages and Limitations for Lab Experiments

BCTB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is relatively easy to synthesize. Additionally, BCTB has been extensively studied, and its pharmacological properties are well understood. However, BCTB also has limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, BCTB has been found to be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of BCTB. One area of research is the development of BCTB analogs with improved pharmacological properties. Additionally, BCTB has been found to have anti-cancer properties, and future research could focus on the development of BCTB-based therapies for the treatment of cancer. Finally, BCTB has been found to have anti-inflammatory properties, and future research could focus on the development of BCTB-based therapies for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of BCTB involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 4-chloroacetophenone to form 4-(4-bromophenyl)-4-chloro-1-phenyl-1-butanone. This intermediate is then reacted with 2-amino-4-ethyl-5-mercapto-1,3-thiazole to form BCTB. The synthesis of BCTB has been optimized to improve yield and purity, making it an attractive molecule for scientific research.

Scientific Research Applications

BCTB has been extensively studied for its pharmacological properties and has been found to have diverse applications in scientific research. BCTB has been shown to be a potent inhibitor of the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. BCTB has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BCTB has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells.

properties

Product Name

N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide

Molecular Formula

C21H20BrClN2OS

Molecular Weight

463.8 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C21H20BrClN2OS/c1-3-5-19(26)25(17-12-8-15(22)9-13-17)21-24-20(18(4-2)27-21)14-6-10-16(23)11-7-14/h6-13H,3-5H2,1-2H3

InChI Key

CCSJJVIYKZMEEU-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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